Tetrachlorocatechol
Overview
Description
Tetrachlorocatechol is a chemical compound that has been studied for various properties and applications. The research primarily focuses on its synthesis, molecular structure, and physicochemical characteristics.
Synthesis Analysis
Synthesis of Tetrachloroferrates(III)
A study by Wyrzykowski et al. (2007) describes the synthesis of tetrachloroferrates(III) with dimethylammonium cation, highlighting the differences in their physicochemical properties using thermal analysis and crystal structure determination (Wyrzykowski et al., 2007).
Synthesis of Tetrahydroporphyrinic Macrocycles
Kim and Lindsey (2005) discuss the synthesis of stable tetrahydroporphyrinic macrocycles, including bacteriochlorins and a tetradehydrocorrin, which are related to the study of tetrachlorocatechol (Kim & Lindsey, 2005).
Molecular Structure Analysis
- Structure of Diruthenium Compounds: Miyasaka et al. (2001) synthesized metal-metal bonded Ru(3+) and Ru(3.5+) compounds with tetrachlorocatecholate and analyzed their crystal structures and physicochemical properties (Miyasaka et al., 2001).
Chemical Reactions and Properties
- Reactions Involving Tetrachloroethylene: Zhang et al. (2013) studied the oxidative photodecomposition of tetrachloroethylene, a process related to the study of tetrachlorocatechol, and its application in organic syntheses (Zhang et al., 2013).
Physical Properties Analysis
- Crystal Structures of Tetra(p-chlorobenzyl)tin: A study by Zhou Zhong-xiang (2003) on the synthesis of Tetra(p-chlorobenzyl)tin provides insights into the physical properties related to tetrachlorocatechol compounds (Zhou Zhong-xiang, 2003).
Chemical Properties Analysis
- Luminescent Properties of Zinc Coordination Polymers: Wang et al. (2005) discuss the synthesis and luminescent properties of zinc coordination polymers containing tetrazolyl ligands, which are relevant to the study of tetrachlorocatechol (Wang et al., 2005).
Scientific Research Applications
Toxicology
- Field : The study of the adverse effects of chemical substances on living organisms is known as toxicology .
- Application : Tetrachlorocatechol (TCC) is one of the most toxic chlorinated catechols produced by the chlorobleaching of pulp and is frequently found in kraft pulp mill effluents . It has been used to evaluate acute toxicity levels and ethological responses in common carp, Cyprinus carpio .
- Methods : The toxicity of TCC to common carp was evaluated by exposing the fish to different concentrations of TCC (2, 3, 4, 5, and 7 mg/l) for different exposure times (24, 48, 72, and 96 hours) . The mortality rate of the fish and their ethological changes were observed .
- Results : The 24, 48, 72, and 96-hour LC50 values of TCC to C. carpio were 4.73, 3.95, 3.20, and 2.43 mg/l, respectively . A significant correlation was observed between the mortality rate of fish and all the concentrations of TCC . The fish showed acute respiratory distress, indicated by an increase in opercular movement with the increasing dose and time of exposure to TCC .
Industrial Applications
- Field : Industrial applications involve the use of chemicals in various industries for different purposes .
- Application : Tetrachlorocatechol is a by-product in pulp and oil mills . It is also used as a reagent in various industries such as photography, dyeing fur, rubber and plastic production, and the pharmaceutical industry .
Ligand for Transition Metals
- Field : Inorganic chemistry .
- Application : Tetrachlorocatechol is used as a ligand for transition metals .
Degradation of Pesticides
- Field : Environmental Chemistry .
- Application : Tetrachlorocatechol is a degradation product of the controversial pesticide pentachlorophenol . It is used to study the environmental impact and degradation pathways of this pesticide .
Precursor to TRISPHAT
- Field : Organic Chemistry .
- Application : Tetrachlorocatechol is a precursor to the reagent TRISPHAT . TRISPHAT is a chiral, non-racemic triphosphine used in the synthesis of various organic compounds .
Environmental Impact Study
Safety And Hazards
properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMVWQICIXSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022151 | |
Record name | Tetrachlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorocatechol | |
CAS RN |
1198-55-6 | |
Record name | Tetrachlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrachlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRACHLOROCATECHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrachlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.